Chemoselectivity in Cyclopropanation of α-Alkyl-α-Diazoesters with Styrene
In a direct head-to-head catalyst screen for the cyclopropanation of ethyl α-diazobutanoate with styrene, Rh₂(oct)₄ produced a combined cyclopropane yield of <5% due to predominant β-hydride elimination, whereas sterically bulkier carboxylate catalysts such as dirhodium tetrakis(triphenylacetate) (Rh₂TPA₄) achieved 73% cyclopropane yield with 98:2 diastereomeric ratio under identical reaction conditions [1]. The β-hydride elimination pathway with Rh₂(oct)₄ generated cis-ethyl crotonate (75%) and azine as major products [1].
| Evidence Dimension | Cyclopropanation yield and chemoselectivity |
|---|---|
| Target Compound Data | Rh₂(oct)₄: <5% cyclopropane yield, 75% β-hydride elimination product (cis-ethyl crotonate) |
| Comparator Or Baseline | Rh₂TPA₄ (dirhodium tetrakis(triphenylacetate)): 73% cyclopropane yield, 98:2 dr |
| Quantified Difference | >68 percentage point increase in cyclopropanation yield; shift from β-hydride elimination-dominant to cyclopropanation-dominant pathway |
| Conditions | Ethyl α-diazobutanoate + styrene, dichloromethane solvent, room temperature |
Why This Matters
This data demonstrates that Rh₂(oct)₄ is specifically suited for transformations where β-hydride elimination is the desired pathway—not cyclopropanation—guiding proper catalyst selection for reaction design.
- [1] Panne P, DeAngelis A, Fox JM. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Org Lett. 2008;10(14):2987-2989. Table 1. View Source
